Chemical and Physical Properties of Methyl 2-Chloroquinoxaline-6-Carboxylate: A Technical Guide for Synthetic and Medicinal Chemists
Chemical and Physical Properties of Methyl 2-Chloroquinoxaline-6-Carboxylate: A Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
Methyl 2-chloroquinoxaline-6-carboxylate (CAS: 2090584-49-7) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Characterized by its electron-deficient quinoxaline core, this intermediate offers two orthogonal sites for synthetic functionalization: a highly electrophilic C2-position bearing a labile chlorine atom, and a C6-methyl ester. This dual-reactivity profile makes it a privileged scaffold for the synthesis of complex pharmaceutical agents, notably including Monoacylglycerol lipase (MGL) modulators targeting cancer and neuroinflammation. This whitepaper details its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols.
Molecular Architecture & Physicochemical Profiling
The reactivity of methyl 2-chloroquinoxaline-6-carboxylate is fundamentally governed by its electronic distribution. The fused pyrazine and benzene rings create a strong electron-withdrawing environment, which is further amplified by the ester group at the C6 position. This systemic electron deficiency significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule, rendering the C2-chlorine highly susceptible to nucleophilic attack.
Table 1 summarizes the core chemical and physical properties of the compound, synthesized from authoritative vendor databases such as [1] and [2].
| Property | Value |
| IUPAC Name | Methyl 2-chloroquinoxaline-6-carboxylate |
| CAS Registry Number | 2090584-49-7 |
| Molecular Formula | C10H7ClN2O2 |
| Molecular Weight | 222.63 g/mol |
| Boiling Point (Predicted) | 331.2 ± 37.0 °C |
| Density (Predicted) | 1.392 ± 0.06 g/cm³ |
| pKa (Predicted) | -3.46 ± 0.30 |
| Canonical SMILES | COC(=O)C1=CC=C2N=C(Cl)C=NC2=C1 |
| InChIKey | COSQOHSOVULKHW-UHFFFAOYSA-N |
| Physical Form | Solid |
Mechanistic Reactivity & Synthetic Utility
The strategic value of this compound lies in its orthogonal reactivity, allowing chemists to perform sequential modifications without the need for complex protecting group chemistry.
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C2-Position (Electrophilic Center): The chlorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (SNAr). Amines, thiols, and alkoxides can readily displace the chloride ion. Furthermore, the C2-Cl bond is a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the installation of aryl, heteroaryl, or complex amine substituents.
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C6-Position (Methyl Ester): The methyl ester serves as a masked carboxylic acid. Following C2 functionalization, the ester can be selectively hydrolyzed (saponified) under mild aqueous basic conditions. The resulting carboxylic acid can then be subjected to standard amide coupling conditions (e.g., using HATU or EDC/HOBt) to append diverse pharmacophores. This exact synthetic logic has been employed in the development of novel MGL modulators documented in recent patent literature [4].
Divergent synthetic pathways of methyl 2-chloroquinoxaline-6-carboxylate at C2 and C6 positions.
Experimental Workflows: Standardized Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and built-in in-process controls (IPC).
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2
Objective: To install a secondary amine at the C2 position.
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Reagent Preparation: Dissolve methyl 2-chloroquinoxaline-6-carboxylate (1.0 eq) and the desired secondary amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).
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Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly polar Meisenheimer complex intermediate formed during the SNAr transition state, accelerating the reaction kinetics.
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.
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Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.
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Reaction Execution & IPC: Heat the reaction mixture to 80 °C. Monitor the reaction via LC-MS and TLC (typically 30% EtOAc in Hexanes).
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Self-Validation: The reaction is deemed complete when the starting material peak (m/z 223[M+H]+) is entirely consumed and replaced by the product mass.
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Quench & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl solution (3x).
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Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent contamination during concentration.
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Purification & Validation: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography. Validate the structure using 1H-NMR (observing the distinct chemical shift of the C3-H singlet characteristic of the newly substituted ring) and HRMS.
Step-by-step experimental workflow for C2-nucleophilic aromatic substitution (SNAr).
Protocol B: Mild Ester Hydrolysis at C6
Objective: To convert the C6 methyl ester to a carboxylic acid post-SNAr.
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Solvent Preparation: Dissolve the C2-substituted intermediate in a 2:1:1 mixture of THF:MeOH:H2O.
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Causality: This ternary solvent system ensures complete solubility of the organic substrate while providing the aqueous environment necessary for hydrolysis.
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Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (3.0 eq) at 0 °C, then warm to room temperature.
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Causality: LiOH is a mild base that selectively hydrolyzes the ester without risking degradation or ring-opening of the quinoxaline core, which can occur with harsher bases like NaOH at elevated temperatures.
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Workup & Validation: Monitor via TLC until complete. Acidify the mixture to pH ~3 using 1M HCl.
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Self-Validation: The product will typically precipitate out of the aqueous solution upon acidification, allowing for simple collection via vacuum filtration and bypassing the need for column chromatography.
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Safety, Handling, and Storage Protocols
Methyl 2-chloroquinoxaline-6-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazard statements [1]:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
Handling: All manipulations must be performed inside a certified chemical fume hood. Personnel must wear standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Storage: To prevent premature hydrolysis of the ester or degradation of the reactive C2-chlorine, the compound must be stored under refrigerated conditions (2–8 °C) in a tightly sealed container, ideally backfilled with an inert gas (Argon or Nitrogen).
References
- "WO2020065613A1 - Monoacylglycerol lipase modulators", Google Patents.
